REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:3][CH2:2]1.[OH-].[Na+].[C:14](Cl)(=[O:25])[O:15][CH2:16][C:17]1[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[CH:18]=1>C(Cl)Cl>[Cl:23][C:21]1[CH:22]=[C:17]([CH:18]=[C:19]([Cl:24])[CH:20]=1)[CH2:16][O:15][C:14]([N:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:3][CH2:2]1)=[O:25] |f:1.2|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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N1CCC(CC1)CCC(=O)O
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Name
|
|
Quantity
|
9.54 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
1.523 g
|
Type
|
reactant
|
Smiles
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C(OCC1=CC(=CC(=C1)Cl)Cl)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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this was stirred at RT for 2 hrs
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to give a colorless biphasic solution
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Type
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EXTRACTION
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Details
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The mixture was extracted with DCM (2×50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
the organics were dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(COC(=O)N2CCC(CC2)CCC(=O)O)C=C(C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |